5,6-Dihydrofluoranthen-6a(4H)-ol
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Overview
Description
5,6-Dihydrofluoranthen-6a(4H)-ol is a chemical compound with the molecular formula C17H16O and a molar mass of 236.31 g/mol It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrofluoranthen-6a(4H)-ol typically involves the reduction of fluoranthene derivatives. One common method is the catalytic hydrogenation of fluoranthene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrofluoranthen-6a(4H)-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: 5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide.
Reduction: Saturated fluoranthene derivatives.
Substitution: Various substituted fluoranthene derivatives depending on the reagents used.
Scientific Research Applications
5,6-Dihydrofluoranthen-6a(4H)-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dihydrofluoranthen-6a(4H)-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group in the compound allows it to form hydrogen bonds with target molecules, influencing their activity and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: The parent compound of 5,6-Dihydrofluoranthen-6a(4H)-ol, known for its polycyclic aromatic structure.
5,6-Dihydrofluoranthen-6a(4H)-yl hydroperoxide: An oxidized derivative of this compound.
Other polycyclic aromatic hydrocarbons: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity compared to other fluoranthene derivatives .
Properties
CAS No. |
31398-92-2 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5,6-dihydro-4H-fluoranthen-6a-ol |
InChI |
InChI=1S/C16H14O/c17-16-10-4-6-11-5-3-8-13(15(11)16)12-7-1-2-9-14(12)16/h1-3,5,7-9,17H,4,6,10H2 |
InChI Key |
OVSQBVKUKPDWKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C4=CC=CC=C4C3(C1)O |
Origin of Product |
United States |
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